synthesis of 1-Methyl-1H-indole-2-carbothioamide
synthesis of 1-Methyl-1H-indole-2-carbothioamide
An In-depth Technical Guide to the Synthesis of 1-Methyl-1H-indole-2-carbothioamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed exploration of the synthetic routes leading to 1-Methyl-1H-indole-2-carbothioamide, a molecule of interest in medicinal chemistry and organic synthesis. As a Senior Application Scientist, the following methodologies are presented with an emphasis on mechanistic understanding, practical application, and reproducibility.
The synthesis of 1-Methyl-1H-indole-2-carbothioamide can be approached through two primary and reliable retrosynthetic pathways. The choice between these routes may depend on the availability of starting materials, desired scale, and tolerance for specific reagents.
Pathway A involves the thionation of the corresponding carboxamide, a common and generally high-yielding transformation. Pathway B proceeds via the conversion of a nitrile precursor, offering an alternative when the nitrile is more readily accessible.
Caption: Retrosynthetic analysis of 1-Methyl-1H-indole-2-carbothioamide.
Synthetic Pathway I: Thionation of 1-Methyl-1H-indole-2-carboxamide
This pathway is often preferred due to the efficiency of the final thionation step. It commences with the synthesis of the carboxamide precursor, followed by its conversion to the target thioamide.
Synthesis of the Precursor: 1-Methyl-1H-indole-2-carboxamide
The synthesis begins with the readily available 1-methyl-1H-indole-2-carboxylic acid. The conversion to the amide is a standard procedure in organic chemistry.
Step 1: Synthesis of 1-Methyl-1H-indole-2-carboxylic acid
While commercially available, this starting material can be prepared from methyl 1H-indole-2-carboxylate via N-methylation followed by ester hydrolysis.
Step 2: Amidation of 1-Methyl-1H-indole-2-carboxylic acid
The carboxylic acid is activated and then reacted with an ammonia source to form the amide. A common and effective method involves the use of a coupling agent.
| Parameter | Value |
| Starting Material | 1-Methyl-1H-indole-2-carboxylic acid |
| Reagents | BOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine), Ammonia source (e.g., ammonium chloride) |
| Solvent | Dichloromethane (DCM) or Dimethylformamide (DMF) |
| Temperature | Room Temperature |
| Typical Yield | >80%[1][2] |
Experimental Protocol: Synthesis of 1-Methyl-1H-indole-2-carboxamide
-
To a solution of 1-methyl-1H-indole-2-carboxylic acid (1.0 eq) in DCM, add DIPEA (2.5 eq) and BOP reagent (1.1 eq).
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add ammonium chloride (1.5 eq) to the reaction mixture.
-
Continue stirring at room temperature for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO3 and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield 1-Methyl-1H-indole-2-carboxamide.
Thionation with Lawesson's Reagent
Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide) is a mild and efficient thionating agent for converting carbonyl compounds, particularly amides, into their corresponding thiocarbonyls.[3][4] It is generally preferred over phosphorus pentasulfide (P4S10) as it often requires lower temperatures and results in cleaner reactions.[3]
Mechanism of Thionation with Lawesson's Reagent
The reaction proceeds through a dissociative mechanism where Lawesson's reagent is in equilibrium with a reactive dithiophosphine ylide.[5][6] This ylide reacts with the carbonyl oxygen of the amide to form a four-membered thiaoxaphosphetane intermediate. Subsequent cycloreversion, driven by the formation of a stable P=O bond, yields the desired thioamide.[3][5]
Caption: Mechanism of thionation using Lawesson's Reagent.
| Parameter | Value |
| Starting Material | 1-Methyl-1H-indole-2-carboxamide |
| Reagent | Lawesson's Reagent (0.5 - 1.0 eq) |
| Solvent | Toluene or Dioxane |
| Temperature | 80-110 °C (Reflux) |
| Typical Yield | High |
Experimental Protocol: Synthesis of 1-Methyl-1H-indole-2-carbothioamide
-
Suspend 1-Methyl-1H-indole-2-carboxamide (1.0 eq) in dry toluene.
-
Add Lawesson's Reagent (0.6 eq) to the suspension.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-4 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove any insoluble byproducts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 1-Methyl-1H-indole-2-carbothioamide.
Synthetic Pathway II: From 1-Methyl-1H-indole-2-carbonitrile
This alternative route utilizes the corresponding nitrile as the key intermediate. This can be advantageous if the nitrile is a more accessible starting material.
Synthesis of the Precursor: 1-Methyl-1H-indole-2-carbonitrile
The synthesis of this precursor typically starts with 1H-indole-2-carbonitrile, which is then methylated at the nitrogen atom.
Step 1: Synthesis of 1H-Indole-2-carbonitrile
This can be achieved from 1H-indole-2-carboxamide via dehydration, for instance, using phosphorus oxychloride (POCl3).[7]
Step 2: N-Methylation of 1H-Indole-2-carbonitrile
The indole nitrogen is deprotonated with a suitable base, followed by quenching with a methylating agent.
| Parameter | Value |
| Starting Material | 1H-Indole-2-carbonitrile |
| Reagents | Sodium hydride (NaH) or Potassium hydroxide (KOH), Methyl iodide (MeI) or Dimethyl sulfate ((CH3)2SO4) |
| Solvent | Dimethylformamide (DMF) or Tetrahydrofuran (THF) |
| Temperature | 0 °C to Room Temperature |
| Typical Yield | High[8] |
Experimental Protocol: Synthesis of 1-Methyl-1H-indole-2-carbonitrile
-
To a stirred suspension of NaH (1.2 eq) in dry DMF at 0 °C, add a solution of 1H-indole-2-carbonitrile (1.0 eq) in DMF dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Add methyl iodide (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours.
-
Quench the reaction carefully with ice-water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield 1-Methyl-1H-indole-2-carbonitrile.[9][10]
Conversion of Nitrile to Thioamide
The conversion of nitriles to primary thioamides can be accomplished using various methods, with the addition of hydrogen sulfide being a classical approach.[11][12] This can be facilitated by a base or a catalyst.
Mechanism of Base-Catalyzed Thiolysis of Nitrile
In the presence of a base, hydrogen sulfide is deprotonated to the hydrosulfide anion (HS-), a more potent nucleophile. The hydrosulfide anion attacks the electrophilic carbon of the nitrile, forming a thioimidate intermediate. This intermediate then undergoes tautomerization to the more stable thioamide.
Caption: Mechanism for the conversion of a nitrile to a thioamide.
| Parameter | Value |
| Starting Material | 1-Methyl-1H-indole-2-carbonitrile |
| Reagents | Hydrogen sulfide (H2S), Base (e.g., triethylamine, pyridine, or an anion-exchange resin) |
| Solvent | Methanol/Water or Ethanol/Water mixture |
| Temperature | Room Temperature |
| Typical Yield | Moderate to High[11] |
Experimental Protocol: Synthesis of 1-Methyl-1H-indole-2-carbothioamide from Nitrile
-
Dissolve 1-Methyl-1H-indole-2-carbonitrile (1.0 eq) in a mixture of methanol and water (e.g., 3:2 v/v).
-
Add a catalytic amount of a suitable base, such as triethylamine (0.1-0.2 eq).
-
Bubble a slow stream of hydrogen sulfide gas through the stirred solution at room temperature.
-
Monitor the reaction progress by TLC. The reaction time can vary from a few hours to overnight.
-
Once the reaction is complete, purge the excess H2S with a stream of nitrogen in a well-ventilated fume hood.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water to remove the catalyst.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization to obtain 1-Methyl-1H-indole-2-carbothioamide.
Characterization
The identity and purity of the synthesized 1-Methyl-1H-indole-2-carbothioamide should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and assess purity.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups, particularly the C=S stretch of the thioamide.
Safety Considerations
-
Hydrogen Sulfide: This is a highly toxic, flammable gas with the characteristic odor of rotten eggs. All manipulations involving H2S must be conducted in a well-ventilated fume hood. Appropriate gas scrubbing solutions (e.g., bleach) should be in place.
-
Lawesson's Reagent: This reagent can release H2S upon contact with moisture. It is an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Solvents and Reagents: Standard laboratory safety practices should be followed when handling all solvents and reagents mentioned in the protocols.
References
- Synthesis of Primary Thioamides from Nitriles and Hydrogen Sulfide Catalyzed by Anion-Exchange Resin.
- A Remarkably Simple Conversion of Nitriles to Thioamides.
-
Lawesson's Reagent - Organic Chemistry Portal. Available at: [Link]
- Mechanism of the Reaction of Lawesson's Reagent with N‐Alkylhydroxamic Acids.
-
Transformation of nitrile into thioamide. | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
Thioamide synthesis by thionation - Organic Chemistry Portal. Available at: [Link]
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Preparation of thioamides from alkyl bromides, nitriles, and hydrogen sulfide through a thio-Ritter-type reaction - Chemical Communications (RSC Publishing). Available at: [Link]
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Mechanism of the thionation reaction using Lawesson's reagent (1). - ResearchGate. Available at: [Link]
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A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Available at: [Link]
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Lawesson's reagent - Wikipedia. Available at: [Link]
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Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - PMC. Available at: [Link]
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(PDF) Synthesis and biological evaluation of 2-(5-substituted-1-((diethylamino)methyl)-2-oxoindolin-3-ylidene) - ResearchGate. Available at: [Link]
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Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular Docking, ADME Assay, and DNA Binding Studies | ACS Omega. Available at: [Link]
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Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC. Available at: [Link]
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Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. Available at: [Link]
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Methyl 1H-indole-2-carboxylate | C10H9NO2 | CID 70992 - PubChem. Available at: [Link]
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1H-Indole-2-carboxamide | C9H8N2O | CID 594832 - PubChem. Available at: [Link]
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